Cis-11,14-eicosadienoic acid methyl ester (C20:2 n-6 ME) is a high-purity polyunsaturated fatty acid derivative optimized for gas chromatography (GC) and advanced lipidomics workflows. As the methyl esterified form of a naturally occurring omega-6 fatty acid, it exhibits significantly higher volatility and lipid solubility than its free acid counterpart . This compound is primarily procured as a highly stable analytical standard for GC-FID/MS calibration, a reference material for food and nutritional composition testing, and a membrane-permeable precursor for in vitro metabolic studies tracking desaturase and elongase pathways . Its precise synthesis ensures the preservation of the delicate cis,cis-11,14 double bond geometry, making it an indispensable baseline material for differentiating closely related C20 lipid species in complex matrices.
Substituting this specific methyl ester with the free acid form (CAS 20590-32-3) or relying on complex, multi-component FAME mixtures introduces severe analytical and experimental liabilities. The free acid form lacks the volatility required for direct GC injection, necessitating time-consuming and often incomplete chemical derivatization (e.g., using BF3-methanol) that skews quantitative recovery . Furthermore, in biological assays, the free acid requires carrier proteins like BSA for cellular delivery, whereas the methyl ester bypasses this requirement due to its enhanced lipophilicity . Relying solely on bulk 37-component FAME mixtures for calibration is also inadequate for preparative applications or when resolving co-elution ambiguities near the C21:0 and C20:3 retention windows, where a pure single-component standard is mandatory for exact peak verification[1].
For quantitative lipid profiling, the methyl ester form provides a direct-injectable analyte, whereas the free acid form requires pre-column derivatization. Cis-11,14-eicosadienoic acid methyl ester exhibits high volatility for GC-FID, eluting cleanly with a Kovats retention index of approximately 2279 on standard non-polar columns[1]. Attempting to run the free acid directly results in severe peak tailing and thermal degradation, mandating a methylation step that rarely achieves 100% yield and introduces quantitative variance .
| Evidence Dimension | GC-FID processability and derivatization requirement |
| Target Compound Data | Direct injection compatible (Kovats RI ~2279) |
| Comparator Or Baseline | Free acid (Requires BF3/MeOH derivatization; prone to peak tailing) |
| Quantified Difference | Eliminates 100% of derivatization-induced recovery losses and reduces sample preparation time. |
| Conditions | GC-FID on non-polar capillary columns. |
Procuring the pre-methylated ester removes the analytical variance of in-situ derivatization, ensuring highly reproducible calibration curves.
In cellular assays evaluating omega-6 metabolism, the delivery vehicle is critical. Cis-11,14-eicosadienoic acid methyl ester is explicitly formulated for enhanced lipid solubility compared to the highly polar free acid . The methyl ester achieves stable solubility in standard organic vehicles (e.g., DMF, DMSO, and Ethanol at 10 mg/mL), allowing for passive membrane partitioning without the strict requirement for bovine serum albumin (BSA) complexation that the free acid demands to prevent micelle formation or cytotoxicity.
| Evidence Dimension | Formulation compatibility and cellular delivery |
| Target Compound Data | Methyl ester (Soluble at 10 mg/mL in EtOH/DMSO/DMF) |
| Comparator Or Baseline | Free acid (Lower lipid solubility; requires BSA complexation for media delivery) |
| Quantified Difference | Bypasses the need for protein carriers in cell culture media, maintaining solubility at 10 mg/mL. |
| Conditions | In vitro cell culture media formulation. |
Allows researchers to dose cell lines directly without introducing confounding variables from carrier proteins like BSA.
In complex biological samples, C20:2 n-6 species often co-elute with structurally similar lipids. Using high-cyano GC columns (e.g., Zebron ZB-FAME), pure Cis-11,14-eicosadienoic acid methyl ester standard is required to map its exact retention time, which falls tightly between Heneicosanoic acid methyl ester (C21:0) and cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3 n-6) [1]. Because mass spectrometry cannot easily distinguish isobaric FAME fragments regardless of cis/trans configuration, empirical retention time mapping using this pure standard is the only way to guarantee accurate peak integration [1].
| Evidence Dimension | Peak identification accuracy in GC-FID |
| Target Compound Data | Pure C20:2 ME standard (Enables exact RT mapping between C21:0 and C20:3) |
| Comparator Or Baseline | Generic 37-FAME mix (Difficult to isolate specific RT shifts without single-spike verification) |
| Quantified Difference | Provides absolute RT confirmation where MS fragmentation fails due to isobaric similarities. |
| Conditions | GC-FID using high-cyano capillary columns (e.g., 30m ZB-FAME). |
Essential for quality control laboratories that must definitively prove the absence or concentration of C20:2 n-6 without relying on ambiguous MS fragmentation patterns.
Procuring this standard is critical for food testing laboratories quantifying omega-6 fatty acid profiles, where it serves as a precise retention time marker to distinguish C20:2 from C21:0 and C20:3 species on high-cyano columns[1].
Due to its enhanced lipid solubility, the methyl ester is the preferred procurement choice for direct addition to cell culture media to study the enzymatic conversion of eicosadienoic acid to eicosatrienoic acid without BSA carriers .
Used as a primary standard to generate calibration curves for serum lipid profiling, eliminating the recovery errors associated with the derivatization of free fatty acids .
Irritant